molecular formula C8H7NO5 B1206711 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde CAS No. 80547-69-9

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Cat. No. B1206711
CAS RN: 80547-69-9
M. Wt: 197.14 g/mol
InChI Key: PYLFOUFNUBQBGP-UHFFFAOYSA-N
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Description

  • InChI : InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11 .

Scientific Research Applications

Synthesis of Phenethylamines

5-Nitrovanillin is a precursor in the synthesis of phenethylamines, which are important in the study of neurotransmitter systems. The compound’s reactive functional groups facilitate the Knoevenagel reaction to produce nitrostyrenes, which can be further reduced to yield β-phenylethylamine derivatives .

Coenzyme Q Synthesis

An important intermediate in the chemical synthesis of coenzyme Q, which plays a crucial role in cellular energy production, is derived from 5-Nitrovanillin. The synthesis involves multiple steps, starting with the conversion of 5-Nitrovanillin to 3,4-dimethoxy-5-nitrobenzaldehyde .

COMT Inhibitors for Parkinson’s Disease

5-Nitrovanillin serves as a starting material for the synthesis of catechol-O-methyltransferase (COMT) inhibitors. These inhibitors are effective in the treatment of Parkinson’s disease by preventing the breakdown of dopamine, thus enhancing its activity in the brain .

Hair Dye Industry

In the cosmetic industry, 5-Nitrovanillin has been patented as a yellow hair dye. It is combined with other nitrobenzene dyes to achieve consistent blonde to brown shades. The potassium salt of 5-Nitrovanillin, which is water-soluble, is used for this purpose due to the low solubility of the compound in water .

Organic Synthesis

5-Nitrovanillin is used in organic synthesis as a chromophoric substrate. Its structure allows for the formation of various complex molecules, which can be used in the development of fluorescent and photoregenerable receptors, among other applications .

Chemical Research

The compound’s unique properties make it a valuable substance in chemical research, particularly in studies involving catalytic mechanisms. For example, it has been used as a substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase .

properties

IUPAC Name

3-hydroxy-4-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFOUFNUBQBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230383
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80230383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

CAS RN

80547-69-9
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Record name 80547-69-9
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Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isovanillin (500 gm) and acetic acid (1750 ml) were cooled to −5 to 0° C. To this solution, nitric acid (750 ml) was charged slowly at −5 to 0° C. with stirring. The temperature of the reaction mass was slowly raised to 25-30° C. and maintained for 12 hours. The reaction mass was quenched into ice water (4 kg), the solids filtered and washed with water (2 lt). The solids were stirred with a 1% sodium bicarbonate solution (1 lt), filtered and dried at 45-50° C. The solid was dissolved in 6 volumes of ethyl acetate, ethyl acetate was distilled off up to half the volume and 3 volumes of n-Hexane were charged slowly at 45-50° C. The reaction mass was cooled slowly to 0-5° C., maintained for 1 hour, the solids filtered, washed with 0.5 volumes of 1:1 mixture of ethyl acetate:n-Hexane and dried at 45-50° C. to yield the title compound (423 gm, 65% yield).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure-activity relationship (SAR) observed for dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes as COMT inhibitors?

A2: The study reveals that the presence of a nitro group ortho to a hydroxyl group on the benzaldehyde ring is crucial for potent COMT inhibition. [] This observation challenges previous findings suggesting that electron-withdrawing substituents at the 5-position are most important for activity. Notably, among the hydroxymethoxynitrobenzaldehydes tested, only 3-hydroxy-4-methoxy-5-nitrobenzaldehyde, which adheres to this SAR trend, showed COMT inhibitory activity. [] This highlights the importance of the specific arrangement of functional groups for effective interaction with COMT.

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